

# Spectroscopic Profile of Ethyl Diethoxyacetate: A Technical Guide

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Compound of Interest		
Compound Name:	Ethyl diethoxyacetate	
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An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **Ethyl diethoxyacetate**, providing researchers, scientists, and drug development professionals with a comprehensive reference for the characterization of this compound.

**Ethyl diethoxyacetate**, a key building block in organic synthesis, possesses the chemical formula C<sub>8</sub>H<sub>16</sub>O<sub>4</sub> and is systematically named ethyl 2,2-diethoxyacetate. Its unique structural features give rise to a distinct spectroscopic fingerprint, which is crucial for its identification and quality control in research and industrial applications. This guide presents a detailed summary of its NMR, IR, and MS data, complete with experimental protocols and a visual representation of the analytical workflow.

#### Chemical Structure and Identifiers:

Identifier	Value
IUPAC Name	ethyl 2,2-diethoxyacetate
CAS Number	6065-82-3[1]
Molecular Formula	C <sub>8</sub> H <sub>16</sub> O <sub>4</sub> [1]
Molecular Weight	176.21 g/mol [1]
SMILES	CCOC(C(=O)OCC)OCC[1]



# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The <sup>1</sup>H and <sup>13</sup>C NMR spectra of **Ethyl diethoxyacetate** were acquired in deuterated chloroform (CDCl<sub>3</sub>).

## <sup>1</sup>H NMR Spectral Data

The proton NMR spectrum reveals four distinct signals, corresponding to the different types of protons in the molecule.

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
4.72	S	-	-CH(OEt)2
4.21	q	7.1	-C(=O)OCH <sub>2</sub> CH <sub>3</sub>
3.65	q	7.1	-CH(OCH2CH3)2
1.25	t	7.1	-C(=O)OCH <sub>2</sub> CH <sub>3</sub>
1.24	t	7.1	-CH(OCH2CH3)2

#### <sup>13</sup>C NMR Spectral Data

The carbon NMR spectrum shows six unique carbon signals, consistent with the molecular structure.

Chemical Shift (δ) ppm	Assignment
168.4	C=O
100.5	-CH(OEt)2
62.3	-CH(OCH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub>
61.2	-C(=O)OCH <sub>2</sub> CH <sub>3</sub>
15.1	-CH(OCH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub>
14.1	-C(=O)OCH <sub>2</sub> CH <sub>3</sub>



#### **Experimental Protocol: NMR Spectroscopy**

A sample of **Ethyl diethoxyacetate** was dissolved in deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectra were recorded on a 400 MHz NMR spectrometer. For the <sup>1</sup>H NMR spectrum, 16 scans were accumulated with a relaxation delay of 1 second. For the <sup>13</sup>C NMR spectrum, 1024 scans were accumulated with a relaxation delay of 2 seconds. The data was processed using standard Fourier transform algorithms.

## Infrared (IR) Spectroscopy

The IR spectrum of **Ethyl diethoxyacetate**, recorded as a liquid film between potassium bromide (KBr) plates, displays characteristic absorption bands indicative of its functional groups.[2]

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
2978	Strong	C-H stretch (alkane)
1755	Strong	C=O stretch (ester)
1128	Strong	C-O stretch (ether and ester)
1065	Strong	C-O stretch (ether)

## **Experimental Protocol: FT-IR Spectroscopy**

A drop of neat **Ethyl diethoxyacetate** was placed between two polished potassium bromide (KBr) plates to form a thin liquid film. The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.

# Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **Ethyl diethoxyacetate** provides information about its molecular weight and fragmentation pattern, aiding in its structural elucidation.



m/z	Relative Intensity (%)	Assignment
131	100	[M - OCH <sub>2</sub> CH <sub>3</sub> ]+
103	55	[M - COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
75	40	[CH(OCH <sub>2</sub> CH <sub>3</sub> )] <sup>+</sup>
47	35	[CH <sub>2</sub> CH <sub>2</sub> OH]+
29	60	[CH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>

Note: The molecular ion peak (M<sup>+</sup>) at m/z 176 is often weak or absent in the EI spectrum of acetals.

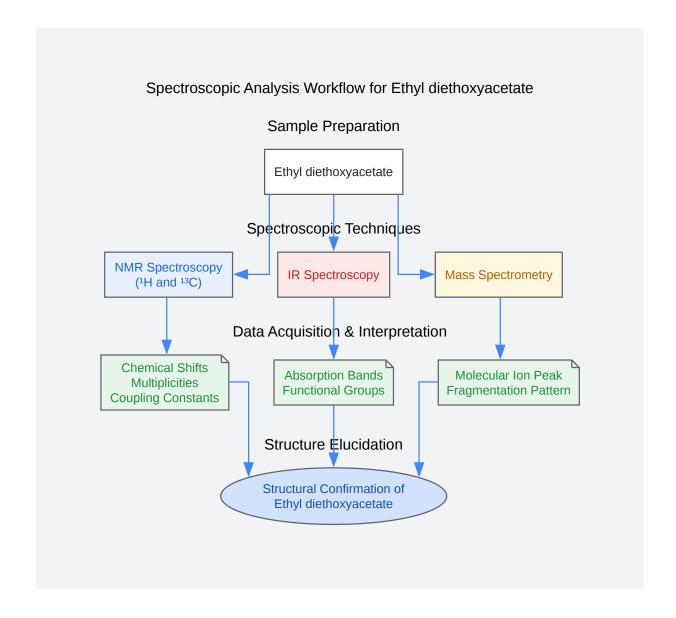
# **Experimental Protocol: Electron Ionization Mass Spectrometry**

The mass spectrum was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source. The sample was injected into the GC, and the separated analyte was introduced into the ion source. The molecules were bombarded with a beam of electrons with an energy of 70 eV. The resulting positively charged fragments were accelerated and separated based on their mass-to-charge ratio by a quadrupole mass analyzer.

#### **Spectroscopic Analysis Workflow**

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **Ethyl diethoxyacetate**.





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Caption: Workflow for spectroscopic analysis.

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#### References



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- 2. Ethyl diethoxyacetate | C8H16O4 | CID 80169 PubChem [pubchem.ncbi.nlm.nih.gov]
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